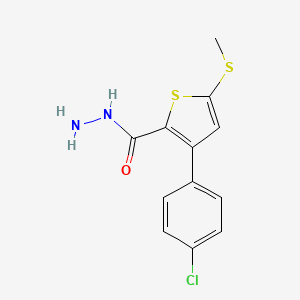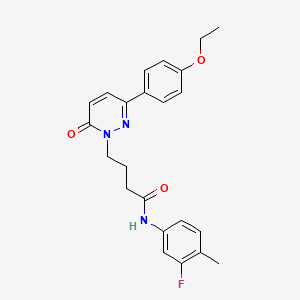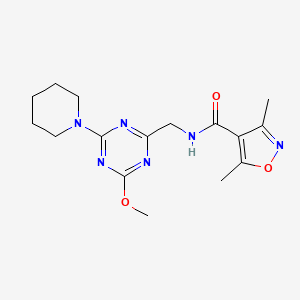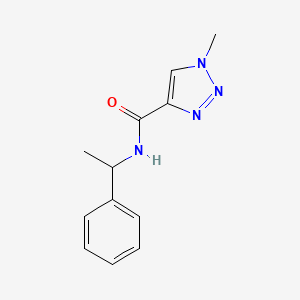![molecular formula C7H7Cl2N3S2 B2797101 [(E)-[1-(2,5-二氯噻吩-3-基)乙烯基]氨基]硫脲 CAS No. 866149-92-0](/img/structure/B2797101.png)
[(E)-[1-(2,5-二氯噻吩-3-基)乙烯基]氨基]硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea” is a chemical compound with the CAS Number: 866149-92-0 and a linear formula of C7H7Cl2N3S2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was prepared by the condensation of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxy)prop-2-en-1-one and thiourea in the presence of KOH . Another method involved the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction (SCXRD), Hirshfeld surface analysis, and Conceptual Density Functional Theory (DFT) .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using computational methods such as DFT .科学研究应用
药用和生物学应用
[(E)-[1-(2,5-二氯噻吩-3-基)乙基亚氨基]硫脲衍生物以其在医学领域的广泛应用而闻名,特别是其生物活性。这些化合物已被广泛研究其抗炎特性,通过分子对接研究评估它们与关键生物靶标(如 COX-1、COX-2 和 5-LOX 酶)的相互作用。硫脲衍生物的结构特征极大地促进了它们的高结合潜力,通过添加羧基官能团等修饰通过额外的氢键增强了它们的相互作用强度。这使其成为旨在治疗炎症性疾病的新型治疗剂的候选药物 (Nikolic、Mijajlovic 和 Nedeljković,2022)。
配位化学和化学传感
硫脲衍生物在配位化学中也发挥着至关重要的作用,尤其是在它们与铜、银和金等金属的相互作用中。这些相互作用对于生物和医学应用都至关重要,其中与合适的金属离子的配位可以显着增强这些衍生物的活性。此外,硫脲衍生物已被确定为检测环境和生物样品中阴离子和阳离子的有效化学传感器。它们的生物活性与形成稳定配位化合物的特性相结合,突出了它们在药物化学和分析应用中的效用 (Khan、Khan、Gul 和 Muhammad,2020)。
环境和分析化学
在环境和分析化学领域,基于硫脲的化合物被用作检测各种污染物的有效化学传感器。这些化合物对特定分析物(包括阴离子和中性分子)的敏感性和选择性使其成为监测环境和生物系统的重要工具。基于硫脲的化学传感器能够通过比色法和荧光法操作,可以对污染物进行直接有效地检测,为环境安全和公共卫生做出重大贡献 (Al-Saidi 和 Khan,2022)。
属性
IUPAC Name |
[(E)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S2/c1-3(11-12-7(10)13)4-2-5(8)14-6(4)9/h2H,1H3,(H3,10,12,13)/b11-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSKCEDEXJKYMC-QDEBKDIKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,5-Dichloro-3-thienyl)ethylidene]-1-hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797023.png)
![Methyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2797024.png)


![(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797029.png)
![3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797031.png)
![4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2797032.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2797035.png)
![2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2797036.png)

![3-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2797040.png)
